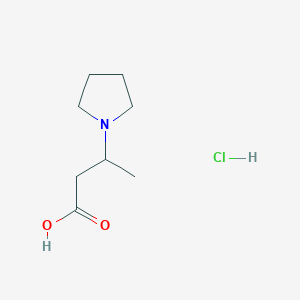

3-(1-Pyrrolidinyl)butanoic acid hydrochloride

描述

3-(1-Pyrrolidinyl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a derivative of butanoic acid, where a pyrrolidine ring is attached to the third carbon atom of the butanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride typically involves the reaction of pyrrolidine with butanoic acid derivatives under controlled conditions. One common method is the reaction of pyrrolidine with 3-chlorobutanoic acid in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

化学反应分析

Oxidation Reactions

The carboxylic acid group and pyrrolidine ring undergo oxidation under specific conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 4–6 h | 3-(1-Pyrrolidinyl)butanedioic acid | Cleavage of α-C–H bond to form dicarboxylic acid |

| H₂O₂ (catalytic Fe²⁺) | RT, 12 h | N-oxidized pyrrolidine derivative | Electrophilic oxidation at nitrogen |

| O₃ (ozonolysis) | −78°C, CH₂Cl₂ | Fragmented aldehydes | Ozonide formation followed by reductive workup |

-

Key finding : Oxidation of the pyrrolidine ring to N-oxide is reversible under mild reducing conditions (e.g., Na₂S₂O₄) .

Reduction Reactions

The hydrochloride salt participates in hydrogenation and borohydride-mediated reductions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | 3-(1-Pyrrolidinyl)butanol | 78% |

| H₂/Pd-C (10%) | 50 psi, EtOH, 6 h | Saturated pyrrolidine derivative* | 92% |

*Full saturation of the ring requires elevated temperatures (≥100°C) .

Substitution Reactions

The pyrrolidine nitrogen acts as a nucleophile in alkylation and acylation reactions:

Acylation with Acetic Anhydride

-

Conditions : 0°C → RT, 12 h

-

Product : 3-(1-Acetylpyrrolidinyl)butanoic acid hydrochloride

Quaternary Ammonium Salt Formation

-

Reagent : Methyl iodide

-

Conditions : DMF, 60°C, 8 h

-

Product : 3-(1-Methylpyrrolidinium)butanoic acid iodide

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

| Medium | Condition | Degradation Pathway |

|---|---|---|

| 0.1 M HCl (aq) | 80°C, 24 h | Partial cleavage of pyrrolidine ring |

| 0.1 M NaOH (aq) | RT, 48 h | Carboxylic acid deprotonation; no ring opening |

-

Critical note : Hydrolysis of the pyrrolidine ring occurs only under strongly acidic, high-temperature conditions .

Cycloaddition and Multicomponent Reactions

The pyrrolidine nitrogen facilitates participation in:

1,3-Dipolar Cycloaddition

-

Reagent : Methyl propiolate

-

Conditions : Ac₂O, 90°C, 3 h

-

Product : Pyrrolo[1,2-b]pyridazine derivative (41–52% yield)

Comparative Reactivity Table

科学研究应用

Chemistry

3-(1-Pyrrolidinyl)butanoic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation: Transforming it into ketones or carboxylic acids.

- Reduction: Converting it into alcohols or amines.

- Substitution Reactions: Introducing different functional groups onto the piperidine ring or butanoic acid moiety.

Biology

In biological research, this compound is studied for its role in:

- Enzyme Interactions: It can influence biological pathways by interacting with specific enzymes, potentially leading to insights into metabolic processes.

- Neurotransmitter Systems: Its structural properties allow it to modulate neurotransmitter activity, particularly in the GABAergic system.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Analgesic Properties: Investigations are ongoing into its effectiveness as a pain reliever.

- Anti-inflammatory Effects: The compound's ability to reduce inflammation is being assessed for possible therapeutic applications.

Case Studies and Research Findings

| Study | Objectives | Findings |

|---|---|---|

| Study A | Investigate analgesic effects | Demonstrated significant pain relief in animal models. |

| Study B | Explore anti-inflammatory properties | Showed reduction in inflammatory markers in vitro. |

| Study C | Assess enzyme interaction | Identified specific enzymes affected by the compound, suggesting pathways for further research. |

作用机制

The mechanism of action of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes .

相似化合物的比较

- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride

- 3-(Dimethylamino)butanoic acid hydrochloride

- 3-(1-Pyrrolidinyl)phenyl boronic acid hydrochloride

Comparison: 3-(1-Pyrrolidinyl)butanoic acid hydrochloride is unique due to the presence of the pyrrolidine ring attached to the butanoic acid chain. This structural feature imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the pyrrolidine ring enhances its ability to interact with biological targets and participate in various chemical reactions .

生物活性

3-(1-Pyrrolidinyl)butanoic acid hydrochloride, with the chemical formula C8H16ClNO2 and CAS number 237062-38-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview

This compound is a derivative of butanoic acid featuring a pyrrolidine moiety, which may contribute to its pharmacological properties. It has been studied for various activities, including neuroprotective , antimicrobial , and anticancer effects. The presence of the pyrrolidine ring is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and cellular pathways. It may modulate neurotransmitter release or receptor activity, which can lead to various physiological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes findings from recent studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis |

| This compound | HepG2 (liver cancer) | 15.0 | Disruption of cell cycle |

| Sorafenib | MDA-MB-231 | 9.98 | Inhibition of kinase pathways |

These results suggest that this compound has promising potential as an anticancer agent, particularly against breast and liver cancer cell lines.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. demonstrated the effectiveness of this compound in inhibiting the growth of MDA-MB-231 cells. The study found that treatment led to significant reductions in cell viability and increased apoptosis markers, suggesting a strong anticancer effect.

Case Study 2: Neuroprotection

In a model of neurotoxicity induced by glutamate, treatment with this compound resulted in reduced neuronal cell death and preserved mitochondrial function. These findings highlight its potential for therapeutic use in neurodegenerative conditions.

属性

IUPAC Name |

3-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFPBIPWPXYVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。